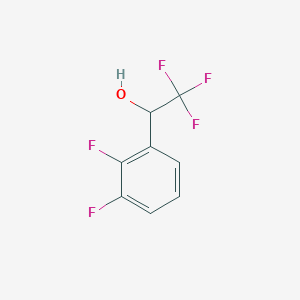
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. This compound is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)-5-methoxybenzene. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms or the chloromethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include compounds with reduced chlorine content or methylated derivatives.
科学的研究の応用
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the chloromethyl group can participate in electrophilic and nucleophilic interactions, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
類似化合物との比較
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(chloromethyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1,4-Dichloro-2-methyl-5-methoxybenzene: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
1,4-Dichloro-2-(bromomethyl)-5-methoxybenzene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity.
The presence of the methoxy group in this compound makes it unique in terms of its chemical behavior and applications.
特性
分子式 |
C8H7Cl3O |
|---|---|
分子量 |
225.5 g/mol |
IUPAC名 |
1,4-dichloro-2-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChIキー |
YKRXNMHSYMTZQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Cl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)



![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)



![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)


